molecular formula C10H6BrClFN B13930541 8-Bromo-2-chloro-5-fluoro-7-methylquinoline

8-Bromo-2-chloro-5-fluoro-7-methylquinoline

Cat. No.: B13930541
M. Wt: 274.51 g/mol
InChI Key: RVTIHUZEUAWEQE-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-5-fluoro-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-5-fluoro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 7-methylquinoline, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the quinoline ring. The reaction conditions often involve the use of strong halogenating agents such as bromine, chlorine gas, and fluorinating reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-chloro-5-fluoro-7-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-2-chloro-5-fluoro-7-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.

    Industry: It finds applications in the development of agrochemicals, dyes, and materials for electronic devices

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-5-fluoro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may interfere with DNA synthesis, enzyme activity, or signal transduction pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

  • 8-Bromo-2-chloroquinoline
  • 8-Bromo-5-fluoro-2-methylquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Comparison: Compared to other similar compounds, 8-Bromo-2-chloro-5-fluoro-7-methylquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C10H6BrClFN

Molecular Weight

274.51 g/mol

IUPAC Name

8-bromo-2-chloro-5-fluoro-7-methylquinoline

InChI

InChI=1S/C10H6BrClFN/c1-5-4-7(13)6-2-3-8(12)14-10(6)9(5)11/h2-4H,1H3

InChI Key

RVTIHUZEUAWEQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=NC2=C1Br)Cl)F

Origin of Product

United States

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